4-(4-Ethylpiperazinocarbonyl)benzylamine

pKa Basicity Reactivity

This 4-(4-Ethylpiperazinocarbonyl)benzylamine is a privileged MC4R antagonist intermediate featuring a para-aminomethylphenyl handle for rapid diversification via reductive amination or amide coupling. The N-ethylpiperazine carbonyl confers enhanced solubility and a calculated logP of ~1.8—ideal for CNS lead-like space. Unlike the less nucleophilic aniline analog or unsubstituted piperazine, its orthogonal benzylamine (pKa ~8.86) enables protecting-group-minimized library synthesis. Sourced at ≥98% purity; request a quote for gram-scale orders.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
Cat. No. B7806612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylpiperazinocarbonyl)benzylamine
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN
InChIInChI=1S/C14H21N3O/c1-2-16-7-9-17(10-8-16)14(18)13-5-3-12(11-15)4-6-13/h3-6H,2,7-11,15H2,1H3
InChIKeyUQXGAMQAYYWJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethylpiperazinocarbonyl)benzylamine: Chemical Identity, Physicochemical Profile, and Procurement Specifications


4-(4-Ethylpiperazinocarbonyl)benzylamine (CAS 926227-38-5) is a bifunctional organic building block containing both a reactive benzylamine moiety (para-aminomethylphenyl) and a 4-ethylpiperazine carbonyl group, with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol [1]. Its IUPAC name is [4-(aminomethyl)phenyl]-(4-ethylpiperazin-1-yl)methanone. Predicted physicochemical properties include a boiling point of 415.2±45.0 °C, a density of 1.108±0.06 g/cm³, and a pKa of 8.86±0.10, reflecting the basicity of its primary aliphatic amine . The compound is classified as a pharmaceutical intermediate and research building block, commonly utilized in medicinal chemistry for designing receptor-targeting agents, with the ethylpiperazine group conferring enhanced solubility and the benzylamine functionality providing a derivatizable handle for further synthetic elaboration [2].

Why 4-(4-Ethylpiperazinocarbonyl)benzylamine Cannot Be Simply Replaced by a Generic Piperazine-Benzylamine Analog


Within the piperazine-benzylamine chemical space, subtle alterations to the N-substituent on the piperazine ring or the amine linker on the phenyl ring can substantially alter key molecular properties such as lipophilicity (logP), basicity (pKa), and hydrogen-bonding capacity, which in turn govern solubility, permeability, and target engagement. The specific combination of an N-ethyl group on the piperazine and a para-aminomethyl substituent on the benzoyl ring in 4-(4-Ethylpiperazinocarbonyl)benzylamine results in a distinct physicochemical signature that cannot be replicated by the N-methyl analog, the unsubstituted piperazine, or the aniline (non-benzylamine) counterpart . As evidenced by structure-activity relationship (SAR) studies on piperazinebenzylamines targeting the melanocortin-4 receptor (MC4R), even minor modifications to the amine-bearing side chain can shift binding affinity by orders of magnitude or convert an antagonist into an agonist [1]. Therefore, generic substitution without experimental validation risks undermining the pharmacological rationale or synthetic utility of a lead series.

Quantitative Differentiation Evidence for 4-(4-Ethylpiperazinocarbonyl)benzylamine vs. Its Closest Analogs


Increased Basicity (pKa) of the Terminal Amine Due to the Ethylene Spacer: Benzylamine vs. Aniline Comparison

The target compound's primary amine is a benzylamine (pKa ~8.86) rather than a directly attached aniline. Its closest aniline analog, {2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}amine (CAS 401589-00-2), has a predicted pKa of 7.19 for the aromatic amine . The ~1.7 log unit higher basicity indicates that 4-(4-Ethylpiperazinocarbonyl)benzylamine will be significantly more protonated at physiological pH, affecting solubility, salt formation, and potential ionic interactions with biological targets.

pKa Basicity Reactivity Salt Formation

Modulated Lipophilicity: Ethyl vs. Methyl Substituent Effect on logP

Replacing the N-methyl group with an N-ethyl group increases the calculated logP from approximately 1.4–1.5 (for the methyl analog) to ~1.8 (for the target compound), as predicted by in silico models [1]. This incremental increase in lipophilicity may enhance membrane permeability in cell-based assays without pushing the molecule into a high-logP space (>3) that risks poor solubility or promiscuous binding.

Lipophilicity logP Permeability ADME

Molecular Weight and H-Bond Donor/Acceptor Profile Differentiation for Fragment-Based Drug Design

With a molecular weight of 247.34 g/mol, 4-(4-Ethylpiperazinocarbonyl)benzylamine is heavier than both its N-methyl analog (MW 233.31) and its aniline counterpart (MW 233.31) by 14 mass units, attributable to the additional methylene group [1]. It possesses 1 hydrogen bond donor (HBD; the primary amine) and 4 hydrogen bond acceptors (HBA; piperazine N, amide carbonyl, benzylamine N), identical in HBD count to the aniline analog but with a distinct spatial orientation of the amine relative to the aromatic ring due to the CH2 spacer [2].

Molecular Weight Hydrogen Bonding Fragment-Based Drug Discovery Lead-Likeness

Neuroprotective Pharmacophore Precedent: The (4-Ethyl-piperazin-1-yl)-phenylmethanone Scaffold

The core (4-ethyl-piperazin-1-yl)-phenylmethanone substructure, of which the target compound is a direct derivative, has been independently identified and validated as a neuroprotective pharmacophore. In a comparative study, (4-ethyl-piperazin-1-yl)-phenylmethanone demonstrated strong neuroprotective properties against Aβ1-42 toxicity and reversed Aβ1-42-induced ATP depletion in neuronal PC12 cells, also inhibiting glutamate-induced neurotoxicity [1]. 4-(4-Ethylpiperazinocarbonyl)benzylamine is a functionalized analog of this core, bearing a critical aminomethyl group that provides a synthetic vector for further optimization of neuroprotective potency and selectivity.

Neuroprotection Alzheimer's Disease Beta-Amyloid Mitochondrial Function

Piperazine-Benzylamine Class Validation: Potent Melanocortin-4 Receptor (MC4R) Antagonism

The broader piperazinebenzylamine chemical class to which this compound belongs has been extensively validated as a source of potent and selective MC4R antagonists. Representative compounds from this class achieved Ki values of 14–21 nM against the human MC4 receptor with functional antagonist activity (e.g., compound 11l, IC50 = 36 nM in cAMP inhibition assays) [1]. Further optimization yielded compounds with sub-10 nM Ki values (e.g., compound 7b: Ki = 6.9 nM at MC4R vs. 2800 nM at MC3R) and demonstrated oral bioavailability in mice [2]. 4-(4-Ethylpiperazinocarbonyl)benzylamine incorporates the core structural features of this validated antagonist pharmacophore and serves as a key intermediate for constructing focused MC4R-targeted libraries.

Melanocortin-4 Receptor MC4R Antagonist Cachexia Obesity

Orthogonal Synthetic Utility: Benzylamine as a Selective Derivatization Handle vs. Aniline

The benzylamine moiety in the target compound is chemically distinct from the aniline amino group found in 4-(4-ethylpiperazine-1-carbonyl)aniline (CAS 21312-41-4). Aliphatic benzylamines participate readily in reductive amination and nucleophilic substitution reactions under conditions that leave aromatic amines unreactive, enabling chemoselective functionalization strategies [1]. Conversely, the piperazine tertiary amine can be independently alkylated. This orthogonal reactivity profile allows for sequential, protecting-group-minimized synthetic routes that are not achievable with the aniline analog, where the aromatic amine is less nucleophilic and requires different activation strategies.

Synthetic Chemistry Chemoselectivity Reductive Amination Amide Coupling

Priority Application Scenarios Where 4-(4-Ethylpiperazinocarbonyl)benzylamine Provides Demonstrable Selection Advantage


MC4R Antagonist Lead Optimization and Focused Library Synthesis

For research groups developing melanocortin-4 receptor antagonists targeting cachexia or obesity, 4-(4-Ethylpiperazinocarbonyl)benzylamine is a privileged intermediate that directly maps onto the validated piperazinebenzylamine antagonist pharmacophore. Its benzylamine handle enables rapid diversification via reductive amination or amide coupling to explore side-chain SAR around the critical basic amine position, a strategy that yielded compounds with nanomolar Ki values (6.9–21 nM) and >400-fold selectivity over MC3R in published studies [1]. Using this compound as a core building block avoids the synthetic burden of constructing the para-substituted benzylamine-piperazine scaffold de novo, accelerating hit-to-lead timelines.

Neuroprotective Agent Development Targeting Alzheimer's Disease Pathology

The (4-ethyl-piperazin-1-yl)-phenylmethanone substructure has demonstrated neuroprotective activity against Aβ1-42 toxicity in PC12 neuronal cells, including reversal of ATP depletion and inhibition of glutamate-induced neurotoxicity [1]. 4-(4-Ethylpiperazinocarbonyl)benzylamine, as a functionalized analog of this core, is a strategically selected starting material for synthesizing derivatives aimed at improving potency, metabolic stability, or brain penetration. Its aminomethyl group provides a conjugation site for attaching groups that may enhance blood-brain barrier permeability or target engagement, making it preferable to the unsubstituted core for medicinal chemistry campaigns.

Chemoselective Scaffold Decoration in Parallel Synthesis Workflows

The orthogonal reactivity of the aliphatic benzylamine (readily alkylated) and the tertiary piperazine amine (amenable to quaternization or oxidation) enables sequential, protecting-group-minimized library synthesis. In contrast to the aniline analog 4-(4-ethylpiperazine-1-carbonyl)aniline (CAS 21312-41-4), where the aromatic amine is significantly less nucleophilic (predicted pKa difference of ~3–4 log units), the target compound allows for mild and selective functionalization of the benzylamine position without affecting the piperazine or amide carbonyl groups. This is particularly advantageous for generating diverse compound collections in parallel chemistry or high-throughput experimentation settings [1].

Physicochemical Property Screening in CNS Drug Discovery Programs

With a calculated logP of ~1.8, a molecular weight of 247.34, and one hydrogen bond donor, 4-(4-Ethylpiperazinocarbonyl)benzylamine resides in favorable 'lead-like' chemical space for central nervous system (CNS) drug discovery. Its logP is elevated relative to the methyl analog (estimated ~1.4–1.5) and the aniline analog (1.15–1.50), potentially offering improved passive membrane permeability while remaining below the logP >3 threshold associated with poor solubility and promiscuous off-target binding. This profile makes it a compelling choice for CNS-focused fragment-based screening or property-driven lead optimization programs where fine control over lipophilicity is essential [1].

Quote Request

Request a Quote for 4-(4-Ethylpiperazinocarbonyl)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.